N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2-methylbenzamide
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Overview
Description
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2-methylbenzamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2-methylbenzamide typically involves the condensation of 4,6-difluorobenzo[d]thiazole-2-amine with 2-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane or chloroform under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as microwave-assisted synthesis and solvent-free reactions, can be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole ring and the benzamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives or substituted benzothiazoles.
Scientific Research Applications
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2-methylbenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of agrochemicals and as a precursor for various industrial chemicals
Mechanism of Action
The mechanism of action of N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2-methylbenzamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or proteins essential for the survival of microorganisms, thereby exhibiting antimicrobial activity. In cancer research, it may interfere with cellular pathways that regulate cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
N-(Benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide: Known for its anti-inflammatory properties.
N-(6-chlorobenzo[d]thiazol-2-yl)acetamide: Exhibits antimicrobial activity.
Uniqueness
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2-methylbenzamide stands out due to its unique substitution pattern on the benzothiazole ring, which may confer distinct biological activities and chemical reactivity compared to other benzothiazole derivatives .
Properties
IUPAC Name |
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F2N2OS/c1-8-4-2-3-5-10(8)14(20)19-15-18-13-11(17)6-9(16)7-12(13)21-15/h2-7H,1H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQTJZFRQLNZIME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=NC3=C(C=C(C=C3S2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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